molecular formula C17H18F2N2O2 B4971416 N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine

N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine

Cat. No. B4971416
M. Wt: 320.33 g/mol
InChI Key: RWPZLTOLAVKHCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine, commonly known as DFP-10825, is a novel compound that has been synthesized for potential use in scientific research. This compound belongs to the class of pyran amines and has shown promising results in various studies.

Mechanism of Action

DFP-10825 acts as a competitive inhibitor of CK1δ by binding to the ATP-binding site of the enzyme. This leads to the inhibition of CK1δ-mediated phosphorylation of its substrates, which in turn affects various cellular processes. The inhibition of CK1δ has been shown to disrupt circadian rhythms, inhibit Wnt signaling, and enhance DNA damage response.
Biochemical and Physiological Effects:
The inhibition of CK1δ by DFP-10825 has been shown to have various biochemical and physiological effects. It has been found to disrupt circadian rhythms, which can have implications for sleep disorders and other circadian-related diseases. DFP-10825 has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, DFP-10825 has been found to enhance the differentiation of human pluripotent stem cells into functional neurons, which can have implications for regenerative medicine.

Advantages and Limitations for Lab Experiments

DFP-10825 has several advantages for lab experiments. It is a potent and selective inhibitor of CK1δ, which makes it an ideal tool for studying the role of CK1δ in various biological processes. DFP-10825 has also shown good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, DFP-10825 has limitations in terms of its stability and solubility, which can affect its use in certain experiments.

Future Directions

DFP-10825 has shown promising results in various studies, and there are several future directions for research on this compound. One direction is to investigate the potential of DFP-10825 as a therapeutic agent for circadian-related diseases, such as sleep disorders and cancer. Another direction is to study the role of CK1δ in other biological processes and diseases, using DFP-10825 as a tool. Additionally, future studies can focus on optimizing the synthesis and pharmacokinetic properties of DFP-10825 to enhance its use in scientific research.
Conclusion:
DFP-10825 is a novel compound that has shown potential in various scientific research applications. It is a potent inhibitor of CK1δ and has shown promising results in disrupting circadian rhythms, inhibiting cancer cell growth, and enhancing the differentiation of human pluripotent stem cells into functional neurons. While DFP-10825 has limitations in terms of its stability and solubility, it has several advantages for lab experiments and has several future directions for research.

Synthesis Methods

The synthesis of DFP-10825 involves the reaction of 3,4-difluorophenol with 2-bromomethylpyridine to form an ether intermediate. The intermediate is then reacted with tetrahydro-2H-pyran-4-amine to yield DFP-10825. The synthesis process has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

DFP-10825 has shown potential in various scientific research applications. It has been found to be a potent inhibitor of the protein kinase CK1δ, which plays a critical role in regulating circadian rhythms, Wnt signaling, and DNA damage response. DFP-10825 has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, DFP-10825 has been found to enhance the differentiation of human pluripotent stem cells into functional neurons.

properties

IUPAC Name

N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O2/c18-15-4-3-14(10-16(15)19)23-17-12(2-1-7-20-17)11-21-13-5-8-22-9-6-13/h1-4,7,10,13,21H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPZLTOLAVKHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=C(N=CC=C2)OC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine

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